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Compound of Interest

Compound Name: Tofisopam impurity

Cat. No.: B15289692 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the common process-related

impurities of Tofisopam, a 2,3-benzodiazepine anxiolytic. Understanding and controlling these

impurities are critical for ensuring the quality, safety, and efficacy of the final drug product. This

document outlines the identity of known impurities, analytical methodologies for their detection,

and insights into their formation based on the synthesis of Tofisopam.

Introduction to Tofisopam and its Synthesis
Tofisopam, chemically known as 1-(3,4-dimethoxyphenyl)-5-ethyl-7,8-dimethoxy-4-methyl-5H-

2,3-benzodiazepine, is distinguished from classical 1,4-benzodiazepines by its atypical

pharmacological profile, exhibiting anxiolytic effects without significant sedative, anticonvulsant,

or muscle-relaxant properties. Its synthesis typically involves a multi-step process culminating

in the formation of the benzodiazepine ring. A common synthetic route involves the reaction of

a substituted benzophenone derivative with hydrazine hydrate. Process-related impurities can

arise from unreacted starting materials, intermediates, by-products of side reactions, and

reagents used in the synthesis.

Common Process-Related Impurities of Tofisopam
Several potential process-related impurities of Tofisopam have been identified. These are often

intermediates or by-products formed during the synthesis. The table below summarizes the key

identified impurities. While specific quantitative limits are typically proprietary and set based on
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toxicology studies and regulatory guidelines (such as ICH Q3A/B), the presence of these

impurities must be monitored and controlled.

Table 1: Summary of Common Process-Related Impurities of Tofisopam

Impurity Name CAS Number
Molecular
Formula

Molecular
Weight ( g/mol
)

Likely Origin

3-(2-(3,4-

Dimethoxybenzo

yl)-4,5-

dimethoxyphenyl

)pentan-2-one

15462-91-6 C₂₂H₂₆O₆ 386.44

Intermediate

(Benzophenone

derivative)

(3,4-

Dimethoxyphenyl

)(2-(2-

hydrazineylidene

pentan-3-yl)-4,5-

dimethoxyphenyl

)methanone

37952-09-3 C₂₂H₂₈N₂O₅ 400.48

Intermediate

(Hydrazone

derivative)[1]

4-(3,4-

Dimethoxyphenyl

)-1-ethyl-6,7-

dimethoxynaphth

alen-2-ol

15462-94-9 C₂₂H₂₄O₅ 368.43 By-product

Tofisopam

Impurity C
4483-47-0 C₂₂H₂₈O₄ 356.46 By-product[2]

Note: The classification of these compounds as "process-related" is based on their chemical

structures in relation to the known synthetic pathways of Tofisopam. Quantitative data on

typical impurity levels in commercial Tofisopam is not publicly available.

Analytical Methodology for Impurity Profiling
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High-Performance Liquid Chromatography (HPLC) is the most common and effective technique

for the separation and quantification of Tofisopam and its related impurities. Below is a detailed

experimental protocol for a representative Reverse-Phase HPLC (RP-HPLC) method.

Experimental Protocol: RP-HPLC for Tofisopam Impurity
Profiling
Objective: To separate and quantify Tofisopam and its known process-related impurities in a

drug substance sample.

Instrumentation:

HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array

(PDA) or UV detector.

Chromatographic data acquisition and processing software.

Chromatographic Conditions:

Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase: A mixture of 0.01 M aqueous 1-heptanesulfonic acid sodium salt, acetonitrile,

and methanol in a ratio of 46:31:23 (v/v/v).[3] (Alternative: Methanol and 0.1%

orthophosphoric acid in water in a ratio of 90:10 v/v[4]).

Flow Rate: 1.0 mL/min.

Column Temperature: 30 °C.

Detection Wavelength: 238 nm.[4]

Injection Volume: 10 µL.

Run Time: Approximately 30 minutes (to ensure elution of all impurities).

Preparation of Solutions:
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Standard Solution: Prepare a stock solution of Tofisopam reference standard (e.g., 1 mg/mL)

in methanol. Further dilute with the mobile phase to a working concentration (e.g., 10

µg/mL).

Impurity Standard Solutions: If available, prepare individual stock solutions of each impurity

reference standard in methanol. Prepare a mixed working standard solution containing

Tofisopam and all known impurities at appropriate concentrations for method validation.

Sample Solution: Accurately weigh and dissolve the Tofisopam drug substance in methanol

to obtain a known concentration (e.g., 1 mg/mL). Dilute with the mobile phase if necessary.

Method Validation (as per ICH Q2(R1) guidelines):

Specificity: Analyze blank (diluent), Tofisopam standard, and impurity standards to

demonstrate the absence of interference and to confirm the retention times of each

component.

Linearity: Analyze a series of solutions with increasing concentrations of Tofisopam and each

impurity to establish a linear relationship between concentration and peak area.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest

concentration of each impurity that can be reliably detected and quantified.

Accuracy: Perform recovery studies by spiking a known amount of each impurity into the

Tofisopam sample solution.

Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day

precision) of the method by analyzing multiple preparations of the sample solution.

Robustness: Evaluate the effect of small, deliberate variations in chromatographic

parameters (e.g., mobile phase composition, pH, flow rate, column temperature) on the

results.

Visualization of Tofisopam's Mechanism of Action
Tofisopam's anxiolytic effect is not mediated by the classical benzodiazepine binding site on the

GABA-A receptor. Instead, it acts as an isoenzyme-selective inhibitor of phosphodiesterases
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(PDEs), with a notable affinity for PDE-4 and PDE-10. This inhibition leads to an increase in

intracellular cyclic adenosine monophosphate (cAMP), a key second messenger involved in

various signaling pathways.

Below is a diagram illustrating the proposed signaling pathway for Tofisopam's mechanism of

action.
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Caption: Tofisopam's mechanism via phosphodiesterase (PDE) inhibition.

Conclusion
The control of process-related impurities is a fundamental aspect of Tofisopam manufacturing.

This guide has identified key impurities that may arise during synthesis and has provided a

framework for their analysis using a validated RP-HPLC method. The unique mechanism of

action of Tofisopam, involving the inhibition of phosphodiesterases, distinguishes it from other

benzodiazepines. A thorough understanding of both the impurity profile and the

pharmacological mechanism is essential for the development of safe and effective Tofisopam-

based therapies. Further research into the specific process parameters that lead to impurity

formation can aid in optimizing the synthetic route to minimize their presence in the final drug

substance.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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